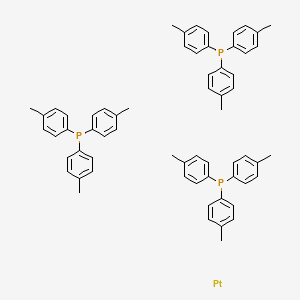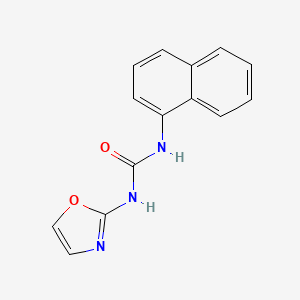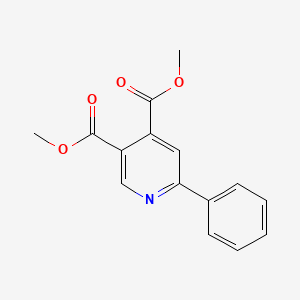
Platinum;tris(4-methylphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methylphenyl)phosphine typically involves the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds as follows:
3C6H4CH3MgBr+PCl3→P(C6H4CH3)3+3MgBrCl
This method is widely used due to its simplicity and high yield .
Industrial Production Methods
Industrial production of tris(4-methylphenyl)phosphine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production process efficiently .
化学反応の分析
Types of Reactions
Tris(4-methylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-methylphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of metal salts and under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Oxidation: Tris(4-methylphenyl)phosphine oxide.
Substitution: Various metal-phosphine complexes depending on the metal salt used.
科学的研究の応用
Tris(4-methylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination compounds and catalysis of organic reactions.
Biology: Employed in the study of enzyme models and biological systems involving metal centers.
Medicine: Platinum complexes with tris(4-methylphenyl)phosphine exhibit antitumor activity.
Industry: Utilized in the fabrication of semiconducting nanofibers and stabilization of peroxides.
作用機序
The mechanism by which tris(4-methylphenyl)phosphine exerts its effects involves coordination to metal centers, stabilizing them and facilitating various catalytic processes. The phosphine ligand donates electron density to the metal, enhancing its reactivity and enabling the formation of reactive intermediates .
類似化合物との比較
Similar Compounds
- Tris(4-methoxyphenyl)phosphine
- Tris(4-methylthiophenyl)phosphine
- Tris(2-methylphenyl)phosphine
Uniqueness
Tris(4-methylphenyl)phosphine is unique due to its specific electronic and steric properties, which make it an effective ligand for stabilizing metal centers and facilitating catalytic reactions. Its methyl groups provide a balance between electron-donating and steric effects, making it versatile for various applications .
特性
CAS番号 |
33937-28-9 |
|---|---|
分子式 |
C63H63P3Pt |
分子量 |
1108.2 g/mol |
IUPAC名 |
platinum;tris(4-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Pt/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3; |
InChIキー |
SSTRLPZZUUXBMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)

![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)






![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)




